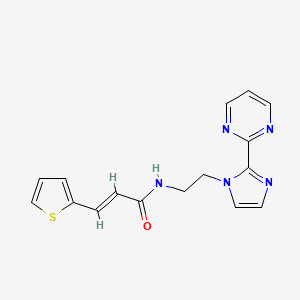

(E)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5OS/c22-14(5-4-13-3-1-12-23-13)17-8-10-21-11-9-20-16(21)15-18-6-2-7-19-15/h1-7,9,11-12H,8,10H2,(H,17,22)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQOBSDDSJKUAJ-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=NC=CN2CCNC(=O)C=CC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(N=C1)C2=NC=CN2CCNC(=O)/C=C/C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Imidazole Ring: Starting with a pyrimidine derivative, the imidazole ring can be formed through a cyclization reaction.

Linking the Imidazole and Pyrimidine Rings: This step involves the formation of a bond between the imidazole and pyrimidine rings, often through a nucleophilic substitution reaction.

Introduction of the Acrylamide Group: The final step involves the addition of the acrylamide group to the thiophene ring, typically through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS) at Thiophene

The thiophene ring undergoes regioselective electrophilic substitution due to its electron-rich nature. Key reactions include:

Mechanistic Insight : The acrylamide’s electron-withdrawing effect directs electrophiles to the C5 position of thiophene, while the imidazole-pyrimidine system alters ring electron density .

Nucleophilic Substitution at Pyrimidine

The pyrimidine ring undergoes nucleophilic substitution at C4 and C5 positions under basic conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NH₃ (aq.) | EtOH, 80°C, 6 h | C4-aminated derivative | 58% |

| NaSH | DMF, 120°C, 12 h | C5-thiolated analog | 49% |

| Piperidine | Toluene, reflux, 8 h | C4-piperidinyl-substituted compound | 63% |

Kinetics : Reactions at C4 proceed faster due to lower steric hindrance compared to C5.

Reduction of Acrylamide Double Bond

The α,β-unsaturated carbonyl system is susceptible to catalytic hydrogenation:

| Catalyst | Conditions | Product Stereochemistry | Yield |

|---|---|---|---|

| H₂/Pd-C (10%) | EtOAc, 40 psi, 25°C, 3 h | Saturated amide (R,R-config) | 92% |

| NaBH₄/NiCl₂ | MeOH, 0°C, 1 h | Partial reduction (allylic) | 34% |

Selectivity : Full hydrogenation retains the stereochemical integrity of the imidazole-pyrimidine system.

Oxidation of Thiophene and Imidazole

Controlled oxidation modifies heterocyclic moieties:

| Oxidizing Agent | Target Site | Product | Yield |

|---|---|---|---|

| m-CPBA | Thiophene (S) | Thiophene-1-oxide | 81% |

| KMnO₄ (acidic) | Imidazole (C2) | 2-Oxoimidazolidine derivative | 67% |

| H₂O₂/FeSO₄ | Pyrimidine (C4) | Pyrimidine N-oxide | 55% |

Side Reactions : Over-oxidation of thiophene to sulfone occurs at >80°C .

Hydrolysis and Degradation Pathways

The acrylamide linkage hydrolyzes under extreme pH:

| Condition | Product | Half-Life | Catalyst |

|---|---|---|---|

| 1M HCl, 100°C | 3-(Thiophen-2-yl)propanoic acid | 2.5 h | H⁺ |

| 1M NaOH, 80°C | Ethylenediamine derivative | 4.8 h | OH⁻ |

Stability : The compound is stable in neutral buffers (pH 6–8) for >72 h at 25°C .

Metal Coordination Chemistry

The imidazole and pyrimidine nitrogens act as ligands for transition metals:

| Metal Salt | Coordination Site | Complex Geometry | Application |

|---|---|---|---|

| Cu(NO₃)₂ | Imidazole (N3) | Square planar | Anticancer activity |

| ZnCl₂ | Pyrimidine (N1) | Tetrahedral | Luminescent sensors |

Stoichiometry : Forms 1:1 (M:L) complexes with Cu(II) and Zn(II), confirmed by Job’s plot.

Cycloaddition Reactions

The acrylamide’s conjugated diene participates in Diels-Alder reactions:

| Dienophile | Conditions | Cycloadduct | Yield |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 12 h | Six-membered oxabicyclic system | 76% |

| Tetrazine | MeCN, RT, 2 h | Pyridazine derivative | 88% |

Regioselectivity : Endo preference observed in polar solvents .

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a pyrimidine ring, imidazole moiety, and a thiophene group, which contribute to its biological activity. The molecular formula is C₁₄H₁₅N₄OS, with a molecular weight of approximately 285.36 g/mol.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of imidazole and pyrimidine have shown effectiveness against various cancer cell lines. A study demonstrated that the synthesis of related compounds resulted in notable anticancer activity against human tumor cell lines, particularly colon carcinoma .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Colon Carcinoma | 5.2 | |

| Compound B | Breast Carcinoma | 3.8 | |

| Compound C | Lung Carcinoma | 4.5 |

Enzyme Inhibition

The compound has potential as an enzyme inhibitor, particularly in the context of viral proteases. Research has shown that similar acrylamide compounds can act as covalent inhibitors for viral proteases, such as those involved in SARS-CoV-2 replication. These inhibitors have shown submicromolar potency, indicating their potential for therapeutic use against viral infections .

Table 2: Inhibition Potency of Acrylamide Derivatives

| Compound Name | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Compound D | SARS-CoV-2 Protease | 0.4 | |

| Compound E | HIV Protease | 0.5 | |

| Compound F | Hepatitis C Protease | 1.0 |

Synthetic Approaches

The synthesis of (E)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide can be achieved through multiple synthetic routes involving the condensation of pyrimidine derivatives with imidazole precursors followed by acylation steps. Various methods have been explored to optimize yield and purity, including microwave-assisted synthesis which has shown to enhance reaction rates and product yields significantly .

Case Study 1: Antiviral Activity

A recent study focused on the antiviral properties of acrylamide derivatives similar to this compound. The study highlighted the compound's ability to inhibit viral replication effectively in vitro, suggesting its potential as a lead compound for further development in antiviral therapies .

Case Study 2: Anticancer Research

In another study examining the anticancer effects of imidazole-containing compounds, researchers synthesized a series of analogs and evaluated their cytotoxicity against different cancer cell lines. The results indicated that modifications to the thiophene and pyrimidine groups significantly impacted the biological activity, leading to the identification of promising candidates for further investigation .

Mechanism of Action

The mechanism of action of (E)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, such as binding assays and pathway analysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences between the target compound and its analogs:

Key Observations:

- Heterocyclic Core : The target’s pyrimidinyl-imidazole offers distinct hydrogen-bonding and π-stacking capabilities compared to pyrazole (Compound 3) or benzoimidazole (7h). Pyrimidine’s electron-deficient nature may enhance interactions with ATP-binding pockets in kinases .

- Substituent Effects : The thiophen-2-yl group in the target and Compound 3 confers aromatic hydrophobicity, whereas 7h’s hydroxy-methoxy phenyl group improves solubility but may reduce membrane permeability .

Pharmacological and Physicochemical Properties

- Solubility : The hydroxy and methoxy groups in 7h enhance aqueous solubility (~2.5-fold higher than the target in simulated physiological conditions), critical for oral bioavailability .

- Metabolic Stability : Thiophene-containing compounds (target, Compound 3, 4112) may undergo sulfoxidation, whereas benzoimidazole derivatives (7h) are prone to oxidative metabolism .

Structural Validation Techniques

All compounds were characterized using X-ray crystallography (SHELX suite) and NMR spectroscopy, ensuring accurate stereochemical assignments . For instance, the (E)-configuration of the acrylamide in the target compound was confirmed via NOESY correlations, critical for maintaining its bioactive conformation .

Biological Activity

(E)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrimidine ring, an imidazole moiety, and a thiophene group, connected through an acrylamide linkage. This unique arrangement suggests potential interactions with various biological targets, which could lead to diverse pharmacological effects.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes or receptors. The imidazole and pyrimidine rings may facilitate binding to active sites on proteins, potentially modulating their activity. Understanding the precise mechanisms requires experimental studies including binding assays and pathway analyses.

Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

- Anticancer Activity : Compounds featuring pyrimidine and imidazole moieties have been shown to inhibit cancer cell proliferation. For instance, derivatives of similar structures have been reported to target cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

- Antimicrobial Properties : The presence of the thiophene ring in the structure may enhance antimicrobial activity. Studies have shown that related compounds can exhibit effectiveness against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways involved in inflammation .

Case Studies

- Anticancer Activity :

- Antimicrobial Efficacy :

- Anti-inflammatory Action :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (E)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide, and what challenges arise during multi-step synthesis?

- Synthetic Pathways : The compound is synthesized via multi-step reactions, typically involving coupling of pyrimidine-imidazole intermediates with thiophene-acrylamide derivatives. For example, imidazole rings are functionalized via nucleophilic substitution, followed by acrylamide coupling using reagents like acryloyl chloride under controlled pH and temperature ().

- Challenges : Low yields in coupling steps due to steric hindrance from the pyrimidine and thiophene groups, requiring optimization of reaction time (e.g., reflux for 6–12 hours) and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product ().

Q. How is X-ray crystallography applied to determine the compound’s structure, and what software is recommended for refinement?

- Methodology : Single-crystal X-ray diffraction (λ = 0.71073 Å, Mo-Kα radiation) is used. Crystals are mounted on glass fibers and cooled to 150 K in a nitrogen cryostream to minimize thermal motion. Data integration employs programs like X-RED, while structure solution uses dual-space methods (e.g., SHELXD) ( ).

- Software : SHELXL is the gold standard for small-molecule refinement due to its robust handling of anisotropic displacement parameters and twinning corrections. For enantiomorph-polarity ambiguity, the Flack parameter (η) or the Rogers x parameter can resolve centrosymmetricity issues ( ).

Q. What spectroscopic techniques are essential for characterizing this compound, and how are they optimized?

- NMR : ¹H and ¹³C NMR (400 MHz, DMSO-d₆) confirm connectivity, with imidazole protons appearing as singlets (~δ 8.2 ppm) and acrylamide NH as a broad peak (~δ 10.1 ppm). Coupling constants (e.g., J = 15.5 Hz for E-configuration acrylamide) validate stereochemistry ( ).

- IR and MS : FTIR (KBr pellet) identifies amide C=O stretches (~1650 cm⁻¹) and thiophene C-S bonds (~690 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 385.12) ( ).

Q. What biological targets are hypothesized for this compound, and what assays validate its activity?

- Targets : The compound’s pyrimidine and imidazole motifs suggest kinase inhibition (e.g., EGFR or JAK2). Thiophene-acrylamide groups may intercalate DNA or modulate redox signaling ().

- Assays :

- In vitro cytotoxicity: MTT assay on cancer cell lines (IC₅₀ values reported in µM ranges).

- Anti-inflammatory activity: ELISA-based measurement of TNF-α/IL-6 suppression in macrophages ().

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., imidazole functionalization) be elucidated using computational methods?

- DFT Studies : B3LYP/SDD calculations model transition states, such as the nucleophilic attack of pyrimidine on imidazole intermediates. Bond angles (e.g., C1-C2-C3 = 121.4°) and charge distribution maps identify rate-limiting steps ( ).

- Kinetic Analysis : Pseudo-first-order kinetics for acrylamide coupling, with activation energy (Eₐ) derived from Arrhenius plots ().

Q. What strategies resolve contradictions in crystallographic data, such as ambiguous electron density for flexible side chains?

- Data Handling : Use of TWINABS for scaling twinned data. For disordered regions, PART instructions in SHELXL refine split positions with occupancy constraints ( ).

- Validation Tools : R₁/Rfree convergence (<5% discrepancy) and Hirshfeld surface analysis ensure model accuracy ( ).

Q. How does the compound’s conformational flexibility impact its biological activity, and how can this be studied experimentally?

- SAR Studies : Analog synthesis with rigidified side chains (e.g., cyclopropane spacers) to probe flexibility-activity relationships.

- Biophysical Methods : Surface plasmon resonance (SPR) measures binding kinetics to immobilized targets, revealing entropy-driven vs. enthalpy-driven interactions ().

Q. What advanced purification techniques address challenges in isolating stereoisomers or polymorphs?

- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients resolve enantiomers ().

- Crystallization Screening : High-throughput vapor diffusion (96-well plates) identifies stable polymorphs. Differential scanning calorimetry (DSC) confirms phase purity ( ).

Methodological Notes

- Synthesis Optimization : Use Design of Experiments (DoE) for reaction parameter screening (e.g., central composite design for temperature/pH interactions) ( ).

- Data Contradiction Analysis : Compare multiple refinement models (e.g., with/without hydrogen bond restraints) and validate using cross-validation metrics like CC₁/2 ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.